molecular formula C23H26N2O6 B1153609 methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-5-hydroxy-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate CAS No. 1414883-82-1

methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-5-hydroxy-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate

Cat. No. B1153609
CAS RN: 1414883-82-1
InChI Key:
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Description

Methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-5-hydroxy-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate is a useful research compound. Its molecular formula is C23H26N2O6. The purity is usually 95%.
BenchChem offers high-quality methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-5-hydroxy-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-5-hydroxy-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Modification

This compound has been explored in various chemical synthesis and modification studies. For instance, Kitchin and Stoodley (1973) investigated the reduction of a related compound, exploring the stereochemistry and transformation processes involved in producing alcohol sulphoxides and other derivatives (Kitchin & Stoodley, 1973). Similarly, Attanasi et al. (2004) explored the synthesis of new 2-oxofuro[2,3-b]pyrroles and 2-methylenepyrroles, contributing to the understanding of the reactivity and potential applications of related compounds in organic chemistry (Attanasi et al., 2004).

Stereodirecting Elements in Chemical Reactions

Research by Betts et al. (1999) highlighted the role of 'hidden' axial chirality as a stereodirecting element in reactions involving enol(ate) intermediates. Their work provides insights into how the stereochemistry of compounds like the one can influence reaction pathways and outcomes (Betts et al., 1999).

Applications in Organic Synthesis

Matsumoto et al. (1984) demonstrated the synthesis of Coleon B Tri-O-methyl Ether, showcasing the applicability of similar compounds in the synthesis of complex organic molecules (Matsumoto et al., 1984). Such studies exemplify the role of these compounds in synthesizing biologically active molecules.

Structural Studies

Aono et al. (1985) conducted crystal structure determinations of related compounds, providing valuable information on the molecular configurations and interactions that can influence the behavior of these molecules in various chemical contexts (Aono et al., 1985).

properties

IUPAC Name

methyl (1R,9S,11S,14E,15S,17S,19R)-19-(acetyloxymethyl)-14-ethylidene-5-hydroxy-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O6/c1-4-13-10-25-18-8-16(13)21(20(28)29-3,11-30-12(2)26)22-9-19(25)31-23(18,22)24-17-7-14(27)5-6-15(17)22/h4-7,16,18-19,24,27H,8-11H2,1-3H3/b13-4-/t16-,18-,19-,21-,22-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLKVTWIYTILMIO-UFDFVOHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CN2C3CC1C(C45C3(NC6=C4C=CC(=C6)O)OC2C5)(COC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@]([C@@]45[C@@]3(NC6=C4C=CC(=C6)O)O[C@H]2C5)(COC(=O)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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